N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide
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Overview
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a quinoline carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of 1H-benzimidazole-2-thione with appropriate reagents to form the benzimidazole core . The pyrazole ring can be introduced through a reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The quinoline carboxamide group is often synthesized via the reaction of quinoline-3-carboxylic acid with thionyl chloride, followed by the addition of an amine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the double bonds within the benzimidazole and pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can mimic nucleotide bases, allowing it to bind to DNA and RNA, while the pyrazole and quinoline groups can interact with proteins and other biomolecules . These interactions can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used for their anti-inflammatory and anti-obesity effects.
Quinoline Derivatives: Quinoline-based drugs like chloroquine and quinine are well-known for their antimalarial properties.
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad spectrum of chemical reactivity and biological activity. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
825616-23-7 |
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Molecular Formula |
C20H14N6O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]quinoline-8-carboxamide |
InChI |
InChI=1S/C20H14N6O/c27-20(13-7-3-5-12-6-4-10-21-17(12)13)25-16-11-22-26-18(16)19-23-14-8-1-2-9-15(14)24-19/h1-11H,(H,22,26)(H,23,24)(H,25,27) |
InChI Key |
SUOSSMXVAOPAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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